

Application Notes and Protocols: Mouse Bioassay for Assessing Tetrodotoxin Toxicity

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Compound of Interest

Compound Name: Tetrodotoxin

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Introduction

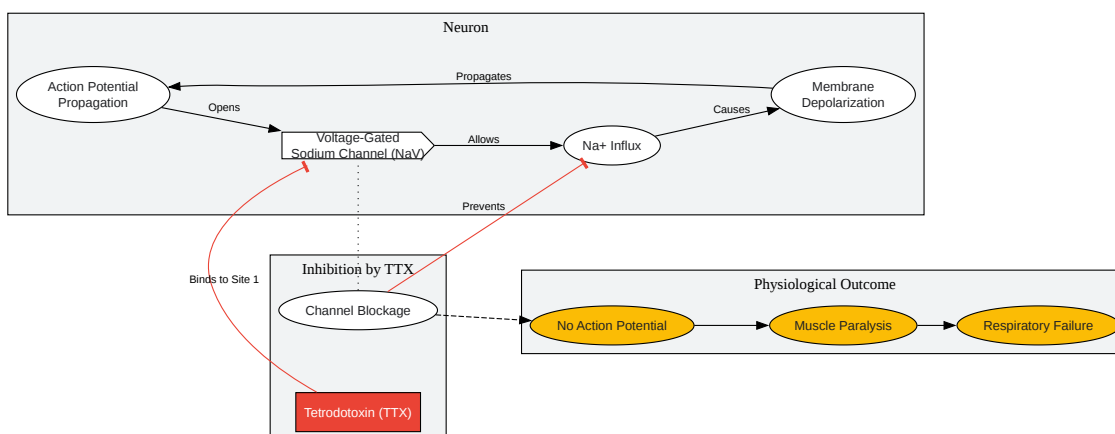
Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels (NaV) on the membranes of nerve and muscle cells, leading to a cessation of action potential propagation.[1][2] This blockage results in muscle paralysis and, at sufficient doses, death from respiratory failure.[2][3] Due to its high toxicity, accurate and reliable methods for quantifying TTX in various matrices, such as pufferfish and other marine organisms, are crucial for public health and safety.[4][5] The mouse bioassay (MBA) remains a foundational method for assessing the biological activity and toxicity of TTX-containing samples.[6]

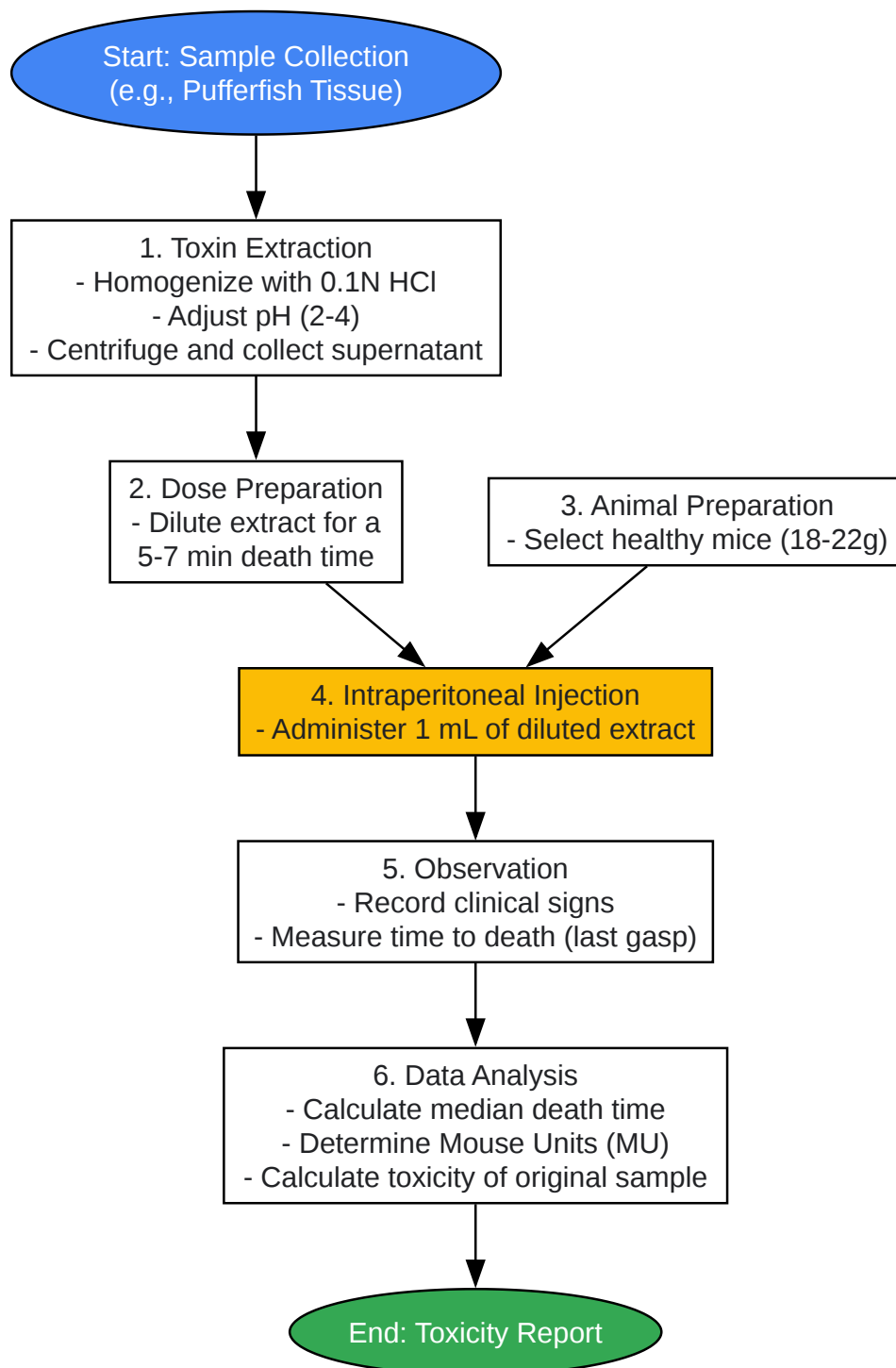
These application notes provide a detailed overview and protocol for the standardized mouse bioassay for determining TTX toxicity. While instrumental methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and sensitivity, the MBA provides a direct measure of the total toxicological effect of a sample, which is invaluable for risk assessment.[5][7][8]

Mechanism of Action

Tetrodotoxin exerts its toxic effect by binding to site 1 of the fast voltage-gated sodium channels in nerve cell membranes.[9][10] This binding physically obstructs the channel's extracellular pore, preventing the influx of sodium ions that is essential for the rising phase of an action potential.[9][10][11] The disruption of nerve impulses prevents muscle contraction,

leading to the characteristic symptoms of TTX poisoning.[10][11] There are TTX-sensitive (TTX-s) and TTX-resistant (TTX-r) sodium channel subtypes, with TTX-s channels being inhibited at nanomolar concentrations.[10]





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